molecular formula C19H25Cl2N3O3 B1241675 Hgg 52 CAS No. 77704-19-9

Hgg 52

Cat. No.: B1241675
CAS No.: 77704-19-9
M. Wt: 414.3 g/mol
InChI Key: TVEIEEDDUQSMAI-ZVLLBXMWSA-M
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Description

HGG (6-Hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide) is a flavonoid glycoside isolated from Carthamus tinctorius (safflower). It is characterized by a kaempferol backbone modified with glucose and glucuronic acid moieties at specific positions (3,6-di-O-glucoside and 7-O-glucuronide). This structural complexity enhances its bioavailability and bioactivity, particularly in vascular and thrombotic contexts .

Properties

CAS No.

77704-19-9

Molecular Formula

C19H25Cl2N3O3

Molecular Weight

414.3 g/mol

IUPAC Name

1-[1-[[2-[(2E)-2-hydroxyiminoethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-3-yl]-3-methylbutan-1-one;dichloride

InChI

InChI=1S/C19H24N3O3.2ClH/c1-16(2)12-19(23)17-6-5-10-21(13-17)14-25-15-22-11-4-3-7-18(22)8-9-20-24;;/h3-7,9-11,13,16H,8,12,14-15H2,1-2H3;2*1H/q+1;;/p-1/b20-9+;;

InChI Key

TVEIEEDDUQSMAI-ZVLLBXMWSA-M

SMILES

CC(C)CC(=O)C1=C[N+](=CC=C1)COC[N+]2=CC=CC=C2CC=NO.[Cl-].[Cl-]

Isomeric SMILES

CC(C)CC(=O)C1=C[N+](=CC=C1)COC[N+]2=CC=CC=C2C/C=N/O.[Cl-].[Cl-]

Canonical SMILES

CC(C)CC(=O)C1=C[N+](=CC=C1)COC[N+]2=CC=CC=C2CC=NO.[Cl-].[Cl-]

Synonyms

(2-hydroxyiminomethyl)-pyridinium-1-methyl (3-isovaleryl)-pyridinium-1-methyl ether dichloride
HGG 52
HGG-52

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hgg 52 typically involves multiple steps. The initial step often includes the preparation of the pyridinium rings, followed by the introduction of the hydroxyiminomethyl group. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity while minimizing the production of by-products. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Potential Misinterpretations of "Hgg 52"

  • Hg (Mercury): The chemical symbol for mercury is Hg . The notation "this compound" may refer to:

    • Isotopes: Mercury has seven stable isotopes (e.g., 196Hg^{196}\text{Hg}, 202Hg^{202}\text{Hg}), but none correspond to "52" in mass number.

    • Oxidation states: Mercury commonly exhibits +1 (Hg22+\text{Hg}_2^{2+}) and +2 (Hg2+\text{Hg}^{2+}) oxidation states .

    • Coordination complexes: Mercury forms complexes like [HgCl4]2[\text{HgCl}_4]^{2-}, but no known complexes match the "this compound" designation .

Chemical Reactions of Mercury (Hg)

While "this compound" remains unidentified, mercury compounds exhibit diverse reactivity. Below are key reactions from the search results:

Mercury(I) (Hg22+\text{Hg}_2^{2+}) Reactions

Reaction TypeEquationOutcome
Precipitation with chlorideHg22++2ClHg2Cl2\text{Hg}_2^{2+}+2\text{Cl}^-\rightarrow \text{Hg}_2\text{Cl}_2White precipitate (calomel) forms .
Disproportionation with ammoniaHg2Cl2+2NH3Hg+HgNH2Cl\text{Hg}_2\text{Cl}_2+2\text{NH}_3\rightarrow \text{Hg}+\text{HgNH}_2\text{Cl}Black metallic Hg and white HgNH2Cl\text{HgNH}_2\text{Cl} form .

Mercury(II) (Hg2+\text{Hg}^{2+}) Reactions

Reaction TypeEquationOutcome
Reduction by SnCl2\text{SnCl}_22[HgCl4]2+[SnCl4]2Hg2Cl2+[SnCl6]22[\text{HgCl}_4]^{2-}+[\text{SnCl}_4]^{2-}\rightarrow \text{Hg}_2\text{Cl}_2+[\text{SnCl}_6]^{2-}White/gray precipitate forms .

Thermal Decomposition Reactions

Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) decomposition, while unrelated to mercury, highlights reaction dynamics applicable to redox-active compounds :

2H2O22H2O+O2(ΔH=2884.5kJ kg)2\text{H}_2\text{O}_2\rightarrow 2\text{H}_2\text{O}+\text{O}_2\quad (\Delta H=-2884.5\,\text{kJ kg})

  • Catalysts: Silver (Ag\text{Ag}), manganese dioxide (MnO2\text{MnO}_2), and

Scientific Research Applications

Chemistry

In chemistry, Hgg 52 is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific biomolecules makes it a candidate for investigating cellular pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Researchers are investigating its effects on various diseases and conditions, aiming to develop new treatments.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in manufacturing and material science.

Mechanism of Action

The mechanism of action of Hgg 52 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s effects are mediated through its binding to specific receptors or enzymes, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Key Findings for HGG :

  • Endothelial Protection : In human umbilical vein endothelial cells (HUVECs), HGG at 10 µM significantly improved cell viability after oxygen-glucose deprivation/reoxygenation (OGD/R) injury, reducing oxidative stress and apoptosis markers .
  • Anti-Thrombotic Effects : In zebrafish models, HGG at 10–100 µM inhibited phenylhydrazine (PHZ)-induced thrombosis, restoring blood flow to levels comparable to 100 µM aspirin .
  • Dose-Dependent Efficacy: HGG demonstrated a clear dose-response relationship, with higher concentrations (10–100 µM) showing pronounced therapeutic effects in both in vitro and in vivo models .

Structural and Functional Analogues

HGG belongs to the flavonoid glycoside family, sharing structural similarities with other polyphenolic compounds. Below is a detailed comparison with protocatechualdehyde and aspirin, two compounds with overlapping therapeutic targets.

Table 1: Structural and Pharmacological Comparison
Compound Class Key Modifications Effective Concentration (In Vitro/In Vivo) Mechanism of Action
HGG Flavonoid glycoside 3,6-di-O-glucoside, 7-O-glucuronide 10–100 µM (HUVECs, zebrafish) Antioxidant, anti-apoptotic, anti-thrombotic
Protocatechualdehyde Phenolic aldehyde Catechol group, aldehyde moiety 0.72–3.62 µM (HUVECs) Scavenges ROS, enhances cell viability
Aspirin Salicylate Acetylated salicylic acid 100 µM (zebrafish) Cyclooxygenase (COX) inhibition, antiplatelet
Table 2: Efficacy in Thrombosis Models
Compound Model Outcome (vs. Control) Reference
HGG PHZ-induced zebrafish ↑ Blood flow rate (≈100 µM aspirin)
Aspirin PHZ-induced zebrafish ↑ Blood flow rate (baseline)
Protocatechualdehyde OGD/R-injured HUVECs ↑ Cell viability (p < 0.01)

Mechanistic Insights

  • HGG vs. Protocatechualdehyde: Protocatechualdehyde, a simpler phenolic compound, exhibits potent antioxidant activity at lower concentrations (0.72–3.62 µM) but lacks the glycosidic modifications that enhance HGG’s solubility and tissue penetration . HGG’s glucuronide moiety may facilitate interaction with endothelial receptors, amplifying its anti-apoptotic effects compared to protocatechualdehyde .
  • HGG vs. Aspirin: Aspirin’s primary anti-thrombotic mechanism (COX inhibition) differs from HGG’s multifactorial approach (oxidative stress reduction + direct thrombus inhibition).

Q & A

Basic Research Questions

Q. What molecular pathways are central to Hgg 52 pathogenesis, and what experimental methodologies are used to investigate them?

  • Methodological Answer: Key pathways include EGFR, TP53, and PI3K/AKT/mTOR signaling, often studied via immunohistochemistry, RNA sequencing, and CRISPR-based gene editing in patient-derived xenograft (PDX) models. Experimental validation involves comparative analysis of tumor vs. normal tissue samples, with pathway activation quantified using phospho-specific antibodies and functional assays (e.g., proliferation/apoptosis assays) .

Q. What clinical protocols define first-line treatment for this compound, and what trial data justify their use?

  • Methodological Answer: The Stupp protocol—radiotherapy (60 Gy over 6 weeks) with concurrent temozolomide (75 mg/m²/day), followed by adjuvant temozolomide (150–200 mg/m² for 5 days/cycle)—remains standard. A pivotal trial (N=573) showed median survival increased from 12.1 to 14.6 months (HR: 0.63; p<0.001), with 2-year survival rates doubling (26.5% vs. 10.4%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biomarker studies for this compound prognosis?

  • Methodological Answer: Discrepancies (e.g., IDH1 mutation prognostic value) require meta-analysis with stringent inclusion criteria: uniform histopathology grading, standardized sequencing protocols, and adjustment for confounders (e.g., adjuvant therapy). Tools like Cox proportional hazards models and survival ROC curves improve comparability .

Q. What experimental designs optimize preclinical evaluation of combination therapies for this compound?

  • Methodological Answer: Orthotopic murine models with bioluminescent tracking allow longitudinal tumor growth assessment. Synergy studies should use Chou-Talalay combination indices, while RNA-seq or single-cell sequencing post-treatment identifies resistance mechanisms. Dose escalation must account for blood-brain barrier penetration .

Q. How can MRI texture analysis (TA) improve recurrence prediction in this compound?

  • Methodological Answer: TA parameters (e.g., gray-level co-occurrence matrix [GLCM] entropy, histogram skewness) quantify tumor heterogeneity. Retrospective validation cohorts should use machine learning (e.g., random forests) to correlate TA features with recurrence patterns (local vs. non-local), adjusting for confounding variables like resection extent .

Methodological Guidelines

  • Literature Review : Use Google Scholar’s advanced search with operators like intitle:"this compound" AND ("biomarker" OR "recurrence") to filter high-impact studies (2015–2025) .
  • Data Reproducibility : Document experimental protocols in appendices, including raw data tables, ethical approvals, and instrument calibration logs .
  • Statistical Rigor : Apply Bonferroni correction for multiple comparisons in biomarker studies; report 95% confidence intervals for survival analyses .

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